molecular formula C12H19N3O2S B12117778 (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine

(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine

Cat. No.: B12117778
M. Wt: 269.37 g/mol
InChI Key: IURCGXIROVPWGE-UHFFFAOYSA-N
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Description

(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine: is a chemical compound with the molecular formula C12H19N3O2S It features a phenyl ring substituted with a methanamine group and a sulfonyl group linked to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and 4-methylpiperazine.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Sulfonylation: The resulting amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Final Coupling: The sulfonylated intermediate is coupled with 4-methylpiperazine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to ensure consistent quality and yield.

    Automated Sulfonylation: Employing automated systems for the sulfonylation step to enhance efficiency and safety.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides or imines.

    Reduction: Conversion to sulfides.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic systems for organic transformations.

    Material Science: Incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Investigated for its potential to bind to specific biological receptors.

Medicine

    Drug Development: Explored as a scaffold for designing new therapeutic agents, particularly in oncology and neurology.

    Diagnostic Tools: Utilized in the development of diagnostic assays due to its binding properties.

Industry

    Chemical Synthesis: Employed in the synthesis of complex organic molecules.

    Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Methylpiperazin-1-yl)phenyl)methanamine: Lacks the sulfonyl group, affecting its reactivity and binding properties.

    (4-(4-Methylpiperazin-1-yl)sulfonyl)aniline: Similar structure but with an aniline group instead of methanamine.

Uniqueness

    Binding Affinity: The presence of both the sulfonyl and methanamine groups enhances its binding affinity to certain biological targets.

    Reactivity: The combination of functional groups allows for diverse chemical reactions, making it a versatile compound in synthesis and research.

This detailed overview provides a comprehensive understanding of (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine, highlighting its preparation, reactions, applications, and unique characteristics

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

[4-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine

InChI

InChI=1S/C12H19N3O2S/c1-14-6-8-15(9-7-14)18(16,17)12-4-2-11(10-13)3-5-12/h2-5H,6-10,13H2,1H3

InChI Key

IURCGXIROVPWGE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

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